Ethenol, 2,2-bis(2,4,6-trimethylphenyl)-

Keto-enol tautomerism Steric effects Equilibrium constants

2,2-Bis(2,4,6-trimethylphenyl)ethenol (2,2-dimesitylethenol, Mes₂C=CHOH) is a sterically crowded simple enol rendered indefinitely stable at ambient conditions by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups. Unlike labile aliphatic enols that rapidly tautomerize to ketones, this compound's kinetic persistence arises from the mesityl groups shielding the enolic double bond against protonation and nucleophilic attack.

Molecular Formula C20H24O
Molecular Weight 280.4 g/mol
CAS No. 54288-04-9
Cat. No. B14647751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenol, 2,2-bis(2,4,6-trimethylphenyl)-
CAS54288-04-9
Molecular FormulaC20H24O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=CO)C2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C20H24O/c1-12-7-14(3)19(15(4)8-12)18(11-21)20-16(5)9-13(2)10-17(20)6/h7-11,21H,1-6H3
InChIKeyZEWSRGXZSLAREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(2,4,6-trimethylphenyl)ethenol (CAS 54288-04-9) – Sterically Stabilized Enol for Procurement


2,2-Bis(2,4,6-trimethylphenyl)ethenol (2,2-dimesitylethenol, Mes₂C=CHOH) is a sterically crowded simple enol rendered indefinitely stable at ambient conditions by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups [1]. Unlike labile aliphatic enols that rapidly tautomerize to ketones, this compound's kinetic persistence arises from the mesityl groups shielding the enolic double bond against protonation and nucleophilic attack [2]. The compound exhibits pronounced atropisomerism, adopting a chiral propeller conformation in both solution and solid state, making it a benchmark system for studying correlated rotation, keto–enol equilibria, and intramolecular hydrogen bonding in sterically congested architectures [3].

Why 2,2-Bis(2,4,6-trimethylphenyl)ethenol Cannot Be Replaced by Other Sterically Hindered Enols


The steric bulk of the β-aryl substituents in 2,2-diarylethenols exerts a non-linear influence on both thermodynamic and kinetic properties. Replacing mesityl groups with larger substituents (e.g., 2,4,6-triisopropylphenyl, Tip) or introducing an alkyl group at the α-position fundamentally alters the keto–enol equilibrium constant, the threshold rotational mechanism, and the conformational behavior [1][2]. Simple interpolation between analogs is unreliable because the balance between steric compression, intramolecular OH–π hydrogen bonding, and correlated ring-flip dynamics shifts discontinuously across the series. Selecting the specific mesityl-substituted parent enol is therefore critical when a defined stereodynamic profile, a particular enol/keto ratio, or a welldocumented structural baseline is required for mechanistic studies, chiral resolution, or materials design [3].

Quantitative Differentiation Evidence for 2,2-Bis(2,4,6-trimethylphenyl)ethenol Versus Analogs


Keto–Enol Equilibrium Constant (KEnol) – 33‑Fold Higher Enol Preference Than the 1‑Methyl Analog

The parent 2,2‑dimesitylethenol exhibits a KEnol value of 20 in hexane at 353.6 K, indicating strong thermodynamic preference for the enol form [1]. Introduction of a 1‑methyl substituent reduces KEnol to 0.62 (32‑fold decrease), and the 1‑tert‑butyl derivative further depresses it to 0.059 (>300‑fold decrease) [1]. By comparison, the 2,2‑ditipyl analog (Tip = 2,4,6‑triisopropylphenyl) shows KEnol = 90 (R = H), i.e., a 4.5‑fold higher enol preference than the dimesityl parent [2]. The dimesityl compound thus occupies a unique intermediate position—high enough KEnol to ensure preparative isolation of the pure enol, yet not so extreme that keto‑enol interconversion is precluded for catalytic or mechanistic studies.

Keto-enol tautomerism Steric effects Equilibrium constants

Threshold Rotational Mechanism – One‑Ring Flip in Parent Enol vs. Two‑Ring Flip in 1‑Alkyl Derivatives

Low‑temperature ¹H DNMR reveals that 2,2‑dimesitylethenol (Mes₂C=CHOH) undergoes two distinct exchange processes with free energies of activation ΔG‡ = 10.4 and 14.2 kcal mol⁻¹, assigned to a one‑ring flip threshold mechanism [1]. In contrast, the 1‑alkyl‑substituted derivatives (R = Me, Et, i‑Pr, t‑Bu) display only a single measurable barrier that systematically decreases with increasing substituent bulk, reflecting a mechanistic switch to a two‑ring flip [1]. For further baseline, molecular mechanics calculations on the unhindered 1,1‑diphenylethylene give one‑ring and two‑ring flip barriers of only 1.2 and 3.0 kcal mol⁻¹, respectively [2], underscoring the dramatic barrier elevation imparted by the mesityl groups.

Dynamic stereochemistry Correlated rotation Enantiomerization barrier

Solvent‑Dependent OH Conformation – Highest Known ³J(HCOH) Values Among Enols

The ³J(HCOH) coupling constant of 2,2‑dimesitylethenol spans an exceptionally wide range—from 14.1 Hz in CCl₄ to 4.6 Hz in DMF‑d₇—reflecting a solvent‑driven equilibrium between a syn‑periplanar conformer (with intramolecular OH···π hydrogen bonding) and an anti‑clinal conformer (with OH···solvent hydrogen bonding) [1]. The δ(OH) chemical shift concomitantly moves from 4.30 ppm (toluene‑d₈) to 9.17 ppm (DMF‑d₇) [1]. These ³J values in non‑polar solvents are the highest ever reported for an enol, indicating an almost pure syn‑periplanar geometry [1]. In 1,2,2‑triarylethenols, δ(OH) values follow a linear correlation but with generally smaller ³J(HCOH) spans, underscoring the unique conformational sensitivity of the parent dimesityl system [1].

Intramolecular hydrogen bonding Conformational analysis NMR spectroscopy

Crystal‑Structure Bond Geometry – Least Distorted Geometry Among 1‑Alkyl‑2,2‑dimesitylethenols

X‑ray diffraction of the parent enol (1a, R = H) reveals an R–C=C bond angle (α₄) of 118.1° and an R–C–O angle of 118.7°, both close to the ideal sp² value of 120° [1]. As the steric demand of the 1‑substituent increases through the series, α₄ opens to 133.2° (1e, R = t‑Bu) while the R–C–O angle compresses to 107.4°, indicating severe angular deformation from ideal trigonal geometry [1]. The C=C bond length also progressively lengthens with increasing alkyl bulk [1]. These structural perturbations correlate linearly with Taft's Es steric parameter and with the experimentally determined enantiomerization barriers [1].

X-ray crystallography Bond length and angle Steric compression

Procurement‑Relevant Application Scenarios for 2,2‑Bis(2,4,6‑trimethylphenyl)ethenol


Mechanistic Probe for Steric Control of Keto–Enol Tautomerism

With a KEnol of 20 in hexane at 353.6 K, the parent enol provides a clean thermodynamic baseline for quantifying steric effects on tautomeric equilibria [1]. When a research program requires systematic investigation of how incremental steric bulk shifts the equilibrium, the parent compound serves as the essential reference point from which the 1‑alkyl series (KEnol = 0.62 to 0.059) or the 2,2‑ditipyl analog (KEnol = 90) can be compared under identical conditions [1][2].

Stereodynamic Chiral Probe and Enantiomerization Standard

The parent enol's two distinct rotational barriers (ΔG‡ = 10.4 and 14.2 kcal mol⁻¹), assigned to a one‑ring flip mechanism, make it a benchmark system for calibrating dynamic NMR and computational methods that treat correlated rotation in crowded diarylvinyl systems [3]. Its enantiomers can be resolved by chiral HPLC, and the racemization kinetics are well‑characterized, enabling its use as a stereodynamic standard in studies of chirality transfer or atropisomer stability [3].

Spectroscopic Reference for Intramolecular OH–π Hydrogen Bonding

The exceptionally high ³J(HCOH) value of 14.1 Hz in CCl₄, coupled with IR‑observed νOH bands at 3580–3628 cm⁻¹ (free OH) and 3490–3528 cm⁻¹ (OH···π bonded), establishes the parent compound as a definitive model for quantifying the strength of intramolecular OH–arene interactions [4]. This makes it valuable for studying hydrogen‑bond‑donor effects in supramolecular assembly and for training computational solvation models.

Precursor for Sterically Tailored Enol Derivatives

The near‑ideal sp² geometry (α₄ = 118.1°, R–C–O = 118.7°) and the absence of α‑alkyl substituents facilitate selective derivatization (O‑alkylation, O‑acylation, or silylation) without the additional steric compression that distorts 1‑alkyl analogs [1]. This enables preparation of enol ethers or esters with predictable stereodynamic properties and well‑defined rotational barriers for subsequent catalytic or materials applications [3].

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